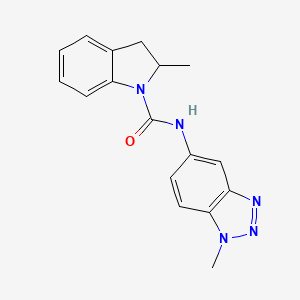![molecular formula C13H14BrN3O2S2 B4069554 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4069554.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as BTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTS is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to selectively inhibit the activity of the TRPM7 ion channel through binding to a specific site on the channel. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine leads to a decrease in calcium influx into cells, which affects various cellular processes. The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been studied extensively in scientific research.
Biochemical and Physiological Effects:
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect various biochemical and physiological processes, including calcium signaling, cell proliferation, migration, differentiation, and apoptosis. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect calcium signaling in cells, leading to changes in cellular processes. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been shown to affect cell proliferation and migration, which are important processes in cancer development and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has several advantages for use in laboratory experiments, including its high selectivity for TRPM7, its ability to inhibit TRPM7 in a reversible manner, and its low toxicity. However, 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine also has limitations, including its relatively low potency compared to other TRPM7 inhibitors and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine, including the development of more potent TRPM7 inhibitors, the investigation of the effects of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine on cancer development and metastasis, and the exploration of the potential of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine as a treatment for neuropathic pain. Additionally, further studies on the mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine and its effects on cellular processes are needed to fully understand its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been used in various scientific research applications, including studies on the regulation of ion channels, the role of calcium signaling in cellular processes, and the effects of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine on the nervous system. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to selectively inhibit the activity of the transient receptor potential melastatin 7 (TRPM7) ion channel, which is involved in various cellular processes such as cell proliferation, migration, and differentiation. The inhibition of TRPM7 by 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has been shown to affect calcium signaling in cells, leading to changes in cellular processes. 1-[(5-bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine has also been studied for its effects on the nervous system, including its potential as a treatment for neuropathic pain.
Propiedades
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S2/c14-11-4-5-13(20-11)21(18,19)17-9-7-16(8-10-17)12-3-1-2-6-15-12/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSODDEKYTDKRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-thienyl)sulfonyl]-4-(2-pyridinyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-phenylethyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069474.png)
![(2-furylmethyl){5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4069482.png)
![4-(4-chlorophenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4069491.png)
![4-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B4069498.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4069501.png)
![methyl 4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4069505.png)
![2-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4069510.png)
![N-(3-nitrophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069526.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,5-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4069539.png)
![N-isobutyl-2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4069558.png)
![2-[(anilinocarbonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B4069564.png)

![5-(2-fluorophenyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4069577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4069599.png)